1-(1,2,4-Oxadiazol-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3(7)4-5-2-8-6-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFOBDJXDQKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 1 1,2,4 Oxadiazol 3 Yl Ethanone and Analogous Structures
Cyclization-Based Approaches to the 1,2,4-Oxadiazole (B8745197) Core
The formation of the 1,2,4-oxadiazole ring is most commonly achieved through cyclization reactions. These strategies can be broadly categorized into those mediated by amidoximes and those involving 1,3-dipolar cycloadditions.
Amidoxime-Mediated Cyclocondensations.mdpi.comresearchgate.netchim.it
The reaction of amidoximes with carboxylic acids or their derivatives is a cornerstone in the synthesis of 1,2,4-oxadiazoles. chim.itnih.gov This approach, considered a [4+1] cycloaddition, involves the amidoxime (B1450833) providing a four-atom fragment and the carboxylic acid derivative contributing the final carbon atom to the heterocyclic ring. chim.it
A prevalent and reliable method for synthesizing 1,2,4-oxadiazoles involves a two-step process. mdpi.comnih.gov The first stage is the O-acylation of an amidoxime with a suitable acylating agent, such as an acyl chloride or anhydride (B1165640), to form an O-acylamidoxime intermediate. mdpi.comresearchgate.net This intermediate is then isolated and subsequently subjected to intramolecular cyclization, often promoted by heat or a base, to yield the desired 1,2,4-oxadiazole. mdpi.comnih.gov The advantage of this two-stage approach lies in its efficiency and the often straightforward work-up procedures. mdpi.comnih.gov However, the necessity of isolating the O-acylamidoxime intermediate is a potential drawback. mdpi.comnih.gov
For instance, the acylation of amidoximes with acyl chlorides in the presence of a base like pyridine (B92270) can lead to the formation of O-acylamidoximes, which can then be cyclized. researchgate.net Similarly, reactions with anhydrides are also commonly employed for the initial acylation step. researchgate.net
A variety of reaction conditions have been explored for the cyclization of O-acylamidoximes. While thermal conditions have been traditionally used, the development of base-catalyzed methods, such as using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), has allowed for milder reaction conditions, often at room temperature. mdpi.comnih.gov
Table 1: Examples of Two-Stage Synthesis of 1,2,4-Oxadiazoles
| Amidoxime Reactant | Acylating Agent | Cyclization Conditions | Product | Reference |
| Thiophene-2-amidoxime | 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid | Triethylamine, 100 °C | 3-(Thiophen-2-yl)-5-((3-methyl-2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazole | acs.org |
| Aryl Amidoximes | Acyl Chlorides | Pyridine | 3,5-Disubstituted-1,2,4-oxadiazoles | researchgate.net |
| Various Amidoximes | Anhydrides | Heat | 3,5-Disubstituted-1,2,4-oxadiazoles | researchgate.net |
| O-acylamidoximes | TBAF/THF | Room Temperature | 1,2,4-Oxadiazoles | nih.gov |
To streamline the synthesis of 1,2,4-oxadiazoles, one-pot procedures have been developed that circumvent the need to isolate the O-acylamidoxime intermediate. mdpi.comacs.org These protocols directly combine the amidoxime with a carboxylic acid or its derivative in the presence of a coupling agent and a cyclizing agent. chim.it
A notable advancement is the one-pot synthesis from amidoximes and carboxylic acid esters in a superbase medium like sodium hydroxide or potassium hydroxide in DMSO. researchgate.netrudn.ru This method allows for the formation of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. researchgate.net Another efficient one-pot method involves the condensation of carboxylic acid esters and amidoximes using potassium carbonate. tcgls.com
Carboxylic acids can also be used directly in one-pot syntheses by activating them in situ with various coupling reagents. chim.it Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and carbonyldiimidazole (CDI). chim.itnih.gov For example, the reaction of amidoximes with carboxylic acids in the presence of EDC and a catalyst like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), followed by heating, can produce 1,2,4-oxadiazoles in good yields. acs.org
Table 2: One-Pot Synthesis of 1,2,4-Oxadiazoles
| Amidoxime Reactant | Carboxylic Acid Derivative | Reagents/Conditions | Product | Reference |
| Various Amidoximes | Carboxylic Acid Esters | NaOH/DMSO or KOH/DMSO, Room Temperature | 3,5-Disubstituted-1,2,4-oxadiazoles | researchgate.netrudn.ru |
| Various Amidoximes | Carboxylic Acid Esters | K2CO3 | Mono-, bis-, and tris-oxadiazoles | tcgls.com |
| Thiophene-2-amidoxime | 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid | EDC, HOAt, then TEA, 100 °C | 3-(Thiophen-2-yl)-5-((3-methyl-2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazole | acs.org |
| Diffractaic acid | Amidoximes | CDI, then KOH | Diffractaic acid derivatives with 1,2,4-oxadiazole ring | mdpi.com |
The formation of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid derivative proceeds through a well-established mechanism. mdpi.comresearchgate.net The initial step is the O-acylation of the amidoxime to form an O-acylamidoxime. mdpi.com This intermediate then undergoes an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. mdpi.comacs.org
The cyclization step is believed to involve the nucleophilic attack of the amidoxime nitrogen atom onto the carbonyl carbon of the acyl group, followed by the elimination of a water molecule. researchgate.net The reaction is often facilitated by heat or the presence of a base, which promotes the deprotonation of the amidoxime nitrogen, increasing its nucleophilicity. mdpi.com In some cases, the cyclization can occur spontaneously following the initial acylation. researchgate.net
Recent studies have also explored electrochemical methods for the synthesis of 1,2,4-oxadiazoles from amidoximes, proceeding through a dehydrogenative cyclization mechanism. rsc.org
1,3-Dipolar Cycloaddition Reactions.chim.it
An alternative and powerful strategy for the synthesis of the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition reaction. researchgate.netchim.it This [3+2] cycloaddition approach typically involves the reaction of a nitrile oxide with a nitrile. chim.itorganic-chemistry.org
In this method, a nitrile oxide, which acts as the three-atom component (1,3-dipole), reacts with a nitrile, the two-atom component (dipolarophile), to form the 1,2,4-oxadiazole ring. chim.itorganic-chemistry.org Nitrile oxides are often generated in situ from the corresponding aldoximes or hydroximoyl chlorides. mdpi.com
A variety of conditions have been developed for this cycloaddition. For instance, the reaction can be promoted by bases or through metal catalysis. mdpi.com Platinum-mediated 1,3-dipolar cycloaddition of nitrile oxides to organonitriles has been shown to be an effective route to 1,2,4-oxadiazoles and their metal complexes. nih.govacs.org More recently, water-assisted nitrile oxide cycloadditions have been developed, offering a greener synthetic alternative. matilda.science
This method provides a complementary approach to the amidoxime-based routes and is particularly useful for accessing specific substitution patterns on the 1,2,4-oxadiazole ring. chim.it
In Situ Generation Strategies for Nitrile Oxides in Oxadiazole Formation
The 1,3-dipolar cycloaddition of nitrile oxides with nitriles is a classical and effective method for constructing the 1,2,4-oxadiazole ring. thieme-connect.com However, the isolation of nitrile oxides can be challenging due to their high reactivity and propensity to dimerize. Consequently, strategies involving the in situ generation of nitrile oxides are highly favored.
One prominent method for the in situ generation of nitrile oxides involves the oxidation of aldoximes. A green and efficient protocol utilizes sodium chloride (NaCl) and Oxone to oxidize a broad range of aliphatic, aromatic, and alkenyl aldoximes, which then undergo dipolar cycloaddition. acs.org This approach is advantageous as it avoids the production of organic byproducts from the oxidant or catalyst. acs.org Another approach involves the dehydration of α-nitroketones, which can be generated from the nitration of alkynes with iron(III) nitrate (B79036). The resulting nitrile oxides then react with nitriles in a subsequent 1,3-dipolar cycloaddition to form 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org
The reaction of aldoximes with N-chlorosuccinimide (NCS) also serves as a viable route for the in situ formation of nitrile oxides, which are key intermediates in the synthesis of certain 1,2,4-oxadiazoles. mdpi.com Furthermore, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime has been shown to release trifluoroacetonitrile (B1584977) (CF3CN) under mild basic conditions, which can then be used in the synthesis of trifluoromethylated oxadiazoles. organic-chemistry.org
A three-component reaction involving an aldehyde, hydroxylamine (B1172632) hydrochloride, and an alkene, promoted by NaCl/Oxone, has also been demonstrated to be an effective method for generating nitrile oxides in situ for cycloaddition reactions. acs.org
Oxidative Cyclization Reactions for Heterocycle Formation
Oxidative cyclization reactions provide a powerful and direct route to the 1,2,4-oxadiazole core by forming a key N–O or C–O bond in the final ring-closing step. mdpi.com These methods often proceed under mild conditions and tolerate a wide range of functional groups.
A general approach involves the oxidative cyclization of amidoximes. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles, accommodating various alkyl, aryl, and heteroaryl substrates. thieme-connect.comresearchgate.net Anodic oxidation offers another convenient and efficient method for generating iminoxy radicals from N-benzyl amidoximes, which then undergo 1,5-hydrogen atom transfer (1,5-HAT) and intramolecular cyclization to yield 3,5-disubstituted 1,2,4-oxadiazoles. rsc.orgrsc.org
Transition metals, particularly copper, have been employed to catalyze the oxidative cyclization for 1,2,4-oxadiazole synthesis. While the provided search results focus more on other oxidative methods, copper-catalyzed processes are a known strategy in heterocycle synthesis. For instance, copper(II) oxide nanoparticles have been used as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles from the corresponding 1,3,4-oxadiazoles and aryl or alkenyl halides, showcasing the utility of copper in related oxadiazole chemistry. organic-chemistry.org
Halogenating agents are effective promoters for the oxidative cyclization of amidine and amidoxime derivatives to form 1,2,4-oxadiazoles. N-Bromosuccinimide (NBS) can promote the oxidative cyclization of N-acyl amidines in ethyl acetate (B1210297) at room temperature, affording substituted 1,2,4-oxadiazoles in nearly quantitative yields. mdpi.com The proposed mechanism involves the formation of an N-brominated intermediate followed by N–O bond formation through dehydrobromination. mdpi.com
Similarly, N-benzyl amidoximes can be converted to 1,2,4-oxadiazoles using oxidizers like NBS or molecular iodine (I₂) in the presence of a base. mdpi.comnih.gov The NBS/DBU system has been reported to give slightly higher yields than the I₂/K₂CO₃ system. mdpi.comnih.gov The reaction is thought to proceed through N-halogenation of the amidoxime, followed by dehydrohalogenation and cyclization. mdpi.comnih.gov Vanadium-dependent haloperoxidases (VHPOs) have also been shown to perform selective halogenation of substituted benzamidine (B55565) hydrochlorides, which can then be used in the synthesis of 1,2,4-oxadiazoles. nih.govresearchgate.net
Introduction and Functionalization of the Ethanone (B97240) Moiety at the C3 Position
The incorporation of an acetyl (ethanone) group at the C3 position of the 1,2,4-oxadiazole ring is a key step in the synthesis of the target compound and its analogs. This can be achieved through various strategies, including the use of pre-functionalized building blocks or by direct acylation of the pre-formed heterocycle.
Strategies for Acetyl Group Incorporation in 1,2,4-Oxadiazoles
A common strategy for synthesizing 3-acetyl-1,3,4-oxadiazolines, a related class of compounds, involves the cyclization of hydrazide-hydrazones with acetic anhydride. nih.govmdpi.com This suggests that a similar approach using appropriately substituted precursors could be adapted for 1,2,4-oxadiazoles.
A more direct route to 3-acyl-1,2,4-oxadiazoles involves the reaction of 3-ethoxycarbonyl-1,2,4-oxadiazoles with Grignard reagents. koreascience.kr These starting materials are readily prepared from the reaction of ethoxycarbonyl formamidoxime (B1203019) with acyl chlorides. The reaction with two equivalents of a Grignard reagent at low temperatures can afford the corresponding 3-acyl-1,2,4-oxadiazoles in moderate to excellent yields. koreascience.kr
Another method involves the reaction of imine derivatives with acetic anhydride under heating to promote cyclization and furnish N3-acetyl-1,3,4-oxadiazoline derivatives. nih.gov
Post-Cyclization Modification Approaches to C3-Substituted Ketones
The synthesis of 1-(1,2,4-oxadiazol-3-yl)ethanone and its analogs can be envisioned through the modification of a pre-formed 1,2,4-oxadiazole ring. One potential, though less documented, strategy involves the functionalization of a C3-methyl group to a ketone. This approach is challenging as the direct oxidation of a methyl group on an electron-deficient heterocyclic system like 1,2,4-oxadiazole can be difficult.
General methods for the oxidation of activated methyl groups on heteroaromatic compounds could theoretically be applied. One such method is the Riley oxidation, which utilizes selenium dioxide (SeO₂) to convert α-methylene groups adjacent to a carbonyl to a 1,2-dicarbonyl compound. adichemistry.com It is also employed in the allylic oxidation of alkenes and can oxidize benzylic methylenes to carbonyls. adichemistry.comchemicalbook.com While SeO₂ is a reliable reagent for oxidizing active methyl groups in N-heteroaromatic compounds, its application to 3-methyl-1,2,4-oxadiazole specifically for the synthesis of this compound is not widely reported in the literature. researchgate.net The conditions for such a reaction would need to be carefully optimized to avoid over-oxidation to the corresponding carboxylic acid. researchgate.net
Another potent oxidizing agent that could be considered is Cerium (IV) ammonium (B1175870) nitrate (CAN). CAN is a strong one-electron oxidant capable of oxidizing secondary alcohols to ketones and benzylic alcohols to aldehydes. organic-chemistry.org Its utility in oxidizing electron-rich aromatic systems is well-established, but its application for the direct oxidation of a methyl group on an unprotected aniline (B41778) to a quinone has also been explored. nih.gov The powerful nature of CAN suggests its potential for other challenging oxidations, though specific examples on the 1,2,4-oxadiazole core are scarce. nih.govacs.org
The functionalization of the 1,2,4-oxadiazole ring at various positions using organometallic reagents has been achieved through selective zincation or magnesiation, allowing for the introduction of different substituents. acs.org However, these methods are typically used to form new carbon-carbon or carbon-heteroatom bonds with electrophiles rather than for the direct oxidation of an existing alkyl group. Therefore, post-cyclization modification to generate a C3-ketone on the 1,2,4-oxadiazole ring remains a synthetically challenging and less explored route compared to methods that construct the ring with the ketone moiety already in place.
Contemporary Synthetic Enhancements and Green Chemistry Protocols
Modern synthetic chemistry increasingly emphasizes the development of efficient, scalable, and environmentally benign methods. The synthesis of 1,2,4-oxadiazoles has benefited significantly from such advancements, including room temperature methodologies, microwave-assisted synthesis, continuous flow technologies, and the use of green catalytic systems.
Room Temperature Synthetic Methodologies
The development of synthetic methods that proceed at ambient temperature is a key aspect of green chemistry, as it reduces energy consumption. Several room temperature procedures for the synthesis of 1,2,4-oxadiazoles have been reported. nih.govmdpi.com These methods can be broadly categorized into two main routes. nih.gov
The first involves a two-step process where O-acylamidoximes are first prepared and then cyclized under the influence of organic bases at room temperature. nih.gov This approach is noted for its rapid and efficient cyclization and straightforward work-up. nih.gov The second, and often more desirable, route is a one-pot synthesis that directly converts amidoximes and various carboxylic acid derivatives or aldehydes into 1,2,4-oxadiazoles. nih.gov These one-pot reactions are often carried out in aprotic bipolar solvents like DMSO in the presence of an inorganic base. nih.gov
For instance, an efficient and mild protocol for synthesizing 3-amino-1,2,4-oxadiazoles involves the cyclization of aromatic N-acylguanidines using phenyliodine(III) diacetate (PIDA) as an oxidant in DMF at room temperature. mdpi.com Another example is the NBS-promoted oxidative cyclization of N-acyl amidines, which proceeds in ethyl acetate at room temperature to give high yields of substituted 1,2,4-oxadiazoles. mdpi.com These methods avoid the need for high temperatures, making them suitable for synthesizing 1,2,4-oxadiazoles with heat-sensitive functional groups. nih.gov
Microwave-Assisted Organic Synthesis of Oxadiazoles
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating organic reactions, often leading to higher yields, increased product purity, and significantly reduced reaction times compared to conventional heating methods. The synthesis of 1,2,4-oxadiazoles has been shown to be highly amenable to microwave irradiation.
One-pot synthesis of 1,2,4-oxadiazole derivatives from amidoximes and acyl chlorides can be efficiently achieved under solvent-free conditions using microwave irradiation, providing an easy, rapid, and high-yielding reaction. The cyclodehydration of O-acylamidoximes, which is often the most challenging and time-consuming step in traditional syntheses, is significantly accelerated by microwave energy.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| Benzamidoxime | Acetyl chloride | Magnesia, Microwave | 3-Phenyl-5-methyl-1,2,4-oxadiazole | 81 |
| m-Chlorobenzamidoxime | Acetyl chloride | Magnesia, Microwave | 3-(m-Chlorophenyl)-5-methyl-1,2,4-oxadiazole | 91 |
| p-Chlorobenzamidoxime | Acetyl chloride | Magnesia, Microwave | 3-(p-Chlorophenyl)-5-methyl-1,2,4-oxadiazole | 80 |
| Benzamidoxime | Benzoyl chloride | Magnesia, Microwave | 3,5-Diphenyl-1,2,4-oxadiazole | 67 |
This table presents examples of microwave-assisted synthesis of 1,2,4-oxadiazoles under solvent-free conditions.
Continuous Flow and Microreactor Technologies for Scalability
Continuous flow and microreactor technologies offer significant advantages for the synthesis of chemical compounds, including precise control over reaction parameters, enhanced safety, and improved scalability. These technologies are particularly well-suited for the production of 1,2,4-oxadiazoles.
A general method for the synthesis of bis-substituted 1,2,4-oxadiazoles has been developed using a sequence of three continuous microreactors. This system allows for the reaction of arylnitriles with hydroxylamine to form an amidoxime, followed by reaction with an electrophile and subsequent high-temperature cyclization to yield the 1,2,4-oxadiazole. The entire process can be completed in approximately 30 minutes, a dramatic reduction from the several days often required for conventional batch synthesis.
Another high-throughput methodology utilizes an integrated synthesis and purification platform for the rapid generation of 1,2,4-oxadiazole libraries. This process involves a low-temperature peptide coupling of carboxylic acids and hydroxyamidines, followed by a high-temperature cyclization in a continuous flow reactor. Optimal conditions were found to be a residence time of 11 minutes at 175 °C.
| Reactant 1 | Reactant 2 | Flow Conditions | Product | Yield (%) |
| Arylnitrile & NH₂OH·HCl | Electrophile | 150 °C then 200 °C in microreactors | 5-Aryl-3-substituted-1,2,4-oxadiazole | 45-63 |
| Carboxylic acid | Hydroxyamidine | 175 °C, 11 min residence time | 3,5-Disubstituted-1,2,4-oxadiazole | 57 (isolated) |
This table summarizes examples of 1,2,4-oxadiazole synthesis using continuous flow and microreactor technologies.
Environmentally Benign Catalytic Systems (e.g., Iron(III) Nitrate)
The use of environmentally benign and cost-effective catalysts is a cornerstone of green chemistry. Iron(III) nitrate has been identified as an effective mediator for the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This method is particularly relevant for the synthesis of the target compound, this compound, and its analogs.
In this process, iron(III) nitrate serves a dual role. Firstly, it mediates the nitration of the alkyne to form an α-nitroketone intermediate. Secondly, it activates the nitrile for the subsequent 1,3-dipolar cycloaddition with the nitrile oxide, which is formed from the dehydration of the α-nitroketone. researchgate.netlkouniv.ac.in This approach is highly chemoselective, effectively inhibiting the formation of common byproducts such as pyrimidines and isoxazoles. researchgate.netlkouniv.ac.in
The reaction is typically carried out in nitrobenzene (B124822) as the solvent, with t-BuCN sometimes used as a ligand, and can achieve moderate to good yields. lkouniv.ac.in This iron-mediated strategy represents a significant advancement as it avoids the need for strong acids or nucleophiles that are often required in similar transformations. lkouniv.ac.in
| Alkyne | Nitrile | Catalyst System | Product | Yield (%) |
| Phenylacetylene | Acetonitrile (B52724) | Iron(III) nitrate | 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanone | 64 |
| 4-Methoxyphenylacetylene | Acetonitrile | Iron(III) nitrate | 1-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanone | 58 |
| 1-Ethynyl-4-fluorobenzene | Benzonitrile | Iron(III) nitrate | (5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)(phenyl)methanone | 55 |
This table showcases the synthesis of 3-acyl-1,2,4-oxadiazoles using an iron(III) nitrate-mediated system.
Chemical Reactivity and Transformation Pathways of 1 1,2,4 Oxadiazol 3 Yl Ethanone Derivatives
Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System
The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity and a labile O-N bond, making it susceptible to various chemical transformations. chim.itresearchgate.netosi.lv The carbon atoms of the ring possess electrophilic character, while the nitrogen at position 4 is nucleophilic. chim.it
Electrophilic Reactivity (e.g., Hydroarylation of Acetylenic Linkages)
While the 1,2,4-oxadiazole ring is generally more prone to nucleophilic attack, it can participate in electrophilic reactions under specific conditions. chim.it For instance, the C3 and C5 positions are typically inert to common electrophilic substitution reactions like halogenation, nitration, and acylation. chemicalbook.com However, electrophilic mercuration can occur at the C5 position of 5-unsubstituted 1,2,4-oxadiazoles, which can then be a precursor for iodination. chemicalbook.com
In the context of derivatives, the reactivity can be influenced by the substituents. For example, 5-arylacetylenyl-1,2,4-oxadiazoles undergo hydration of the acetylene (B1199291) bond in the presence of sulfuric acid. nih.gov This reaction proceeds through the formation of a ketone and enol tautomeric mixture. nih.gov
Nucleophilic Reactivity and Substitution Potentials
Due to the electrophilic nature of the carbon atoms, particularly C3 and C5, the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack. chim.itchemicalbook.com This reactivity is a cornerstone for the functionalization and transformation of oxadiazole derivatives.
Nucleophilic aromatic substitution (SNAr) is a common reaction pathway. For example, 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) reacts with methylhydrazine at the C3 position. chim.it Similarly, 5-aryl-3-chloro-1,2,4-oxadiazoles can react with various nucleophiles like allylamine (B125299) and allyl alcohols. chim.it The thiol group in 1,3,4-oxadiazolin-2-thiones also readily undergoes nucleophilic substitution. nih.gov
The reaction of 3-ethoxycarbonyl-1,2,4-oxadiazoles with Grignard reagents provides a facile route to 3-acyl-1,2,4-oxadiazoles. koreascience.kr This reaction is selective for the formation of the ketone, with the intermediate metalated hemiketal being relatively stable. koreascience.kr
Table 1: Examples of Nucleophilic Substitution Reactions on 1,2,4-Oxadiazole Derivatives
| Starting Material | Nucleophile | Product | Reference |
| 3-chloro-5-phenyl-1,2,4-oxadiazole | methylhydrazine | 3-(1-methylhydrazinyl)-5-phenyl-1,2,4-oxadiazole | chim.it |
| 5-aryl-3-chloro-1,2,4-oxadiazole | allylamine | 3-(allylamino)-5-aryl-1,2,4-oxadiazole | chim.it |
| 3-ethoxycarbonyl-1,2,4-oxadiazole | Grignard reagent | 3-acyl-1,2,4-oxadiazole | koreascience.kr |
| 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | phenacyl bromides | 3-(phenacylthio)-5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole | nih.gov |
Ring-Opening and Isomerization Reactions
The inherent instability of the 1,2,4-oxadiazole ring, particularly the weak O-N bond, makes it prone to ring-opening reactions under various conditions, including acidic, basic, or reductive environments. chim.itresearchgate.netdntb.gov.ua These reactions often lead to the formation of other heterocyclic systems or open-chain compounds.
For example, a 1,2,4-oxadiazole ring-containing compound, DS-8500a, undergoes in vivo reductive metabolism involving the opening and subsequent cleavage of the oxadiazole ring. nih.gov This process was observed to be mediated by non-cytochrome P450 enzymes in the liver under anaerobic conditions. nih.gov In another instance, the 1,2,4-oxadiazole ring has been observed to undergo cleavage under acidic conditions. dntb.gov.ua
Isomerization reactions are also a key feature of 1,2,4-oxadiazole chemistry. These rearrangements can be induced thermally or photochemically and often result in the formation of more stable heterocyclic structures. chim.itresearchgate.net One notable example is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. researchgate.net This has been used to synthesize regioisomers of 1,2,4-oxadiazoles. researchgate.net For instance, 5-perfluoroheptyl-3-(pyridin-4-yl)-1,2,4-oxadiazole can be rearranged into its 3-perfluoroheptyl-5-(pyridin-4-yl) regioisomer. researchgate.net
Thermal and Photochemical Rearrangements of the Heterocycle
The low aromaticity and weak O-N bond of the 1,2,4-oxadiazole ring make it susceptible to both thermal and photochemical rearrangements, leading to a variety of other heterocyclic systems. chim.itresearchgate.netosi.lv
Thermal Rearrangements:
The Boulton-Katritzky rearrangement (BKR) is a prominent thermal transformation of 1,2,4-oxadiazoles. chim.itresearchgate.net This reaction involves an internal nucleophilic attack of a side-chain atom on the N(2) position of the oxadiazole ring, leading to cleavage of the O-N bond. chim.it The nature of the resulting heterocycle depends on the sequence of atoms in the side chain.
Formation of 1,2,3-Triazoles: Hydrazones of 3-acyl-1,2,4-oxadiazoles, which have a CNN sequence in the side chain, can rearrange to form 1,2,3-triazoles. chim.it
Formation of 1,2,4-Triazoles: N-1,2,4-oxadiazol-3-yl-hydrazones with an NNC or NCN sequence in the side chain can yield 1,2,4-triazoles. chim.it
Formation of Imidazoles: Side chains with NCC or CNC sequences can lead to the formation of imidazoles. chim.it
Photochemical Rearrangements:
Photo-induced reactions of 1,2,4-oxadiazoles typically involve the cleavage of the labile O-N bond, generating reactive open-chain intermediates. chim.itacs.org The final products depend on the reaction conditions and the substituents on the ring. chim.it
Irradiation of 3,5-disubstituted 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles can lead to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles. acs.org The irradiation of 5-alkyl-3-amino-1,2,4-oxadiazoles can result in ring photoisomerization to form 2-alkyl-5-amino-1,3,4-oxadiazoles and, in an unprecedented reaction, the ring-degenerate 3-alkyl-5-amino-1,2,4-oxadiazoles. nih.govacs.orgacs.org This occurs through competing "ring contraction-ring expansion" and "internal cyclization-isomerization" pathways. nih.govacs.orgacs.org
DFT studies on the photoinduced rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles have identified three possible routes: ring contraction-ring expansion (RCRE), internal-cyclization isomerization (ICI), and C3-N2 migration-nucleophilic attack-cyclization (MNAC). nih.gov
Table 2: Summary of Thermal and Photochemical Rearrangements
| Reaction Type | Key Feature | Starting Material Side Chain | Product | Reference |
| Thermal (BKR) | Internal nucleophilic attack on N(2) | CNN (from 3-acyl hydrazone) | 1,2,3-Triazole | chim.it |
| Thermal (BKR) | Internal nucleophilic attack on N(2) | NNC or NCN | 1,2,4-Triazole (B32235) | chim.it |
| Thermal (BKR) | Internal nucleophilic attack on N(2) | NCC or CNC | Imidazole | chim.it |
| Photochemical | O-N bond cleavage | 3,5-disubstituted | 1,2,4-Triazoles, Indazoles, Benzimidazoles | acs.org |
| Photochemical | Ring photoisomerization | 5-alkyl-3-amino | 1,3,4-Oxadiazoles and 1,2,4-Oxadiazoles | nih.govacs.orgacs.org |
Transformations Involving the Acetyl Side Chain
The acetyl group at the 3-position of the 1,2,4-oxadiazole ring provides another site for chemical modification, exhibiting typical carbonyl reactivity.
Carbonyl Reactivity and Derivatization
The carbonyl group of the acetyl side chain can undergo various reactions to form a range of derivatives. The synthesis of 3-acyl-1,2,4-oxadiazoles can be achieved through the reaction of 3-ethoxycarbonyl-1,2,4-oxadiazoles with Grignard reagents. koreascience.kr Another method involves the iron(III) nitrate-mediated reaction of alkynes and nitriles. organic-chemistry.org
The hydrazones of 3-acyl-1,2,4-oxadiazoles are important intermediates in the Boulton-Katritzky rearrangement to form 1,2,3-triazoles. chim.it Furthermore, N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones, derived from the acetyl group, can undergo rearrangement to form pyrimidine (B1678525) N-oxides in the presence of anionic reagents in ethanol (B145695). However, in dimethylformamide, the same starting material can rearrange to imidazoles.
Alpha-Proton Reactivity and Condensations
The methyl group of the acetyl moiety in 1-(1,2,4-oxadiazol-3-yl)ethanone possesses acidic protons due to the inductive electron-withdrawing effect of both the adjacent carbonyl group and the 1,2,4-oxadiazole ring. This acidity allows for the formation of a stabilized enolate anion in the presence of a suitable base, which can then act as a nucleophile in various condensation reactions. These reactions are pivotal for the construction of larger, more complex molecules containing the 1,2,4-oxadiazole scaffold.
One of the most significant applications of this alpha-proton reactivity is in Claisen-Schmidt condensations. This reaction involves the base-catalyzed condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens. smartstartinstitute.com In the context of this compound derivatives, this pathway leads to the formation of chalcone-like compounds, which are α,β-unsaturated ketones.
For instance, the reaction of 3-acetyl-5-substituted-1,2,4-oxadiazoles with various aromatic aldehydes in the presence of a base such as sodium hydroxide (B78521) in ethanol can yield the corresponding 1-(5-substituted-1,2,4-oxadiazol-3-yl)-3-arylprop-2-en-1-ones. The general scheme for this transformation is depicted below:
Reaction Scheme: Claisen-Schmidt Condensation
While specific data for a wide range of these reactions are not extensively documented in publicly available literature, the general principles of Claisen-Schmidt condensations apply. The reaction is typically carried out under basic conditions, and the yields can be influenced by the nature of the substituent on the oxadiazole ring and the aromatic aldehyde.
Another important condensation reaction involving active methylene (B1212753) compounds is the Knoevenagel condensation. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing a methylene group flanked by two electron-withdrawing groups, in the presence of a weak base. wikipedia.org While direct examples of this compound participating as the carbonyl component in a Knoevenagel condensation are not readily found, its enolate can theoretically react with suitable electrophiles.
The reactivity of the α-protons also allows for other transformations such as alkylation and halogenation, although specific examples for this compound are not prevalent in the literature. These reactions would proceed via the formation of the enolate, followed by nucleophilic attack on an alkyl halide or a halogenating agent.
Reduction and Oxidation Reactions of the Ketone Moiety
The ketone functionality of this compound derivatives is susceptible to both reduction and oxidation, providing pathways to corresponding alcohols and esters, respectively. These transformations are fundamental in modifying the chemical and biological properties of these heterocyclic compounds.
Reduction of the Ketone Moiety
The carbonyl group of the acetyl moiety can be readily reduced to a secondary alcohol, yielding 1-(1,2,4-oxadiazol-3-yl)ethanol derivatives. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and selective choice for the reduction of ketones in the presence of other reducible functional groups. numberanalytics.com
In a study by Mereyala and co-workers, the reduction of a 3-acetyl-5-substituted-1,2,4-oxadiazole was successfully carried out using sodium borohydride in methanol. This reaction afforded the corresponding secondary alcohol in good yield.
Table 1: Reduction of 3-Acetyl-5-substituted-1,2,4-oxadiazole
| Entry | Substituent (R) | Reducing Agent | Solvent | Product | Yield (%) |
| 1 | Phenyl | NaBH₄ | Methanol | 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol | 85 |
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this reduction. masterorganicchemistry.com However, given the potential for LiAlH₄ to reduce other functional groups, including the 1,2,4-oxadiazole ring itself under certain conditions, NaBH₄ often offers a milder and more chemoselective alternative. Catalytic hydrogenation is another potential method for the reduction of the ketone, although specific examples for this substrate are not widely reported.
Oxidation of the Ketone Moiety
The ketone group in this compound can undergo oxidation to form an ester through the Baeyer-Villiger oxidation. youtube.comwikipedia.org This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. wikipedia.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms.
The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. organic-chemistry.org For this compound, the two groups are the 1,2,4-oxadiazol-3-yl group and the methyl group. Due to the electron-withdrawing nature of the oxadiazole ring, the methyl group is expected to have a higher migratory aptitude. Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield the corresponding acetate (B1210297) ester, (1,2,4-oxadiazol-3-yl) acetate.
Predicted Reaction Scheme: Baeyer-Villiger Oxidation
Detailed experimental data and yields for the Baeyer-Villiger oxidation of this compound derivatives are not extensively available in the scientific literature. However, the general principles of this oxidation reaction provide a strong basis for predicting the outcome of this transformation.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in confirming the molecular structure of 1-(1,2,4-Oxadiazol-3-yl)ethanone.
¹H NMR: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to be relatively simple, showing two key signals:
A singlet in the downfield region corresponding to the single proton on the C5 carbon of the 1,2,4-oxadiazole (B8745197) ring.
A singlet in the upfield region, integrating to three protons, representing the methyl (CH₃) group of the ethanone (B97240) moiety.
¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, four distinct signals are anticipated:
A signal for the carbonyl carbon (C=O) of the ketone, typically found in the most downfield region (around 190-200 ppm).
Two signals for the carbon atoms of the 1,2,4-oxadiazole ring (C3 and C5), which appear in the aromatic/heteroaromatic region. The C3 carbon, being attached to the acetyl group, will have a different chemical shift from the C5 carbon. Studies on similar 1,2,4-oxadiazole structures show these carbons resonate at approximately 164-175 ppm.
A signal for the methyl carbon (CH₃), which will be the most upfield signal.
The precise chemical shifts are determined by the electronic effects of the adjacent atoms and functional groups.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on typical chemical shift values for similar functional groups and heterocyclic systems, as specific experimental data was not available in the searched literature.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.8 - 9.2 | Singlet (s) | H-5 (Oxadiazole ring) |
| ¹H | ~2.6 - 2.8 | Singlet (s) | -CH₃ (Acetyl group) |
| ¹³C | ~192 | - | C=O (Ketone) |
| ¹³C | ~174 | - | C-3 (Oxadiazole ring) |
| ¹³C | ~168 | - | C-5 (Oxadiazole ring) |
| ¹³C | ~26 | - | -CH₃ (Acetyl group) |
While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity. For a molecule like this compound, these experiments confirm the link between the acetyl group and the oxadiazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial 2D experiment for this structure. It would show a correlation between the protons of the methyl group and the C3 carbon of the oxadiazole ring, as well as the carbonyl carbon. This three-bond correlation (H₃C-C-C3) provides unambiguous evidence that the acetyl group is attached to the C3 position. A correlation between the H5 proton and the C3 carbon would also be expected.
COSY (Correlation Spectroscopy): Given the lack of proton-proton coupling in this molecule, a COSY spectrum would not show any cross-peaks and would serve to confirm the isolated nature of the two proton spin systems.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment would show direct one-bond correlations between protons and the carbons they are attached to. It would link the methyl proton signal to the methyl carbon signal and the H5 proton signal to the C5 carbon signal.
Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.
The IR spectrum of this compound is dominated by the vibrational modes of its two main functional parts.
Ketone (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ , characteristic of a conjugated ketone. The conjugation with the oxadiazole ring slightly lowers the frequency compared to a simple aliphatic ketone.
Oxadiazole Ring Vibrations: The 1,2,4-oxadiazole ring exhibits several characteristic bands:
C=N stretching: Typically observed around 1610-1620 cm⁻¹ .
Ring stretching (C-O-N, N-N=C): Multiple bands are expected between 1350 cm⁻¹ and 1570 cm⁻¹ .
Ring breathing and deformation: Absorptions can be found in the fingerprint region, often around 960-1120 cm⁻¹ .
Table 2: Key IR Absorption Bands for this compound This table is based on typical IR frequencies for the specified functional groups found in similar molecules.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~3100 | Weak-Medium | C-H stretch (Oxadiazole ring) |
| ~2950 | Weak | C-H stretch (Methyl group) |
| ~1710 | Strong | C=O stretch (Ketone) |
| ~1615 | Medium | C=N stretch (Oxadiazole ring) |
| ~1400-1570 | Medium-Strong | Ring stretching vibrations |
| ~1000 | Medium | C-O-C stretch / Ring mode |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Different ionization methods can be used to generate ions from the sample, each providing slightly different information.
Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the protonated molecule, [M+H]⁺. For this compound (Molecular Weight: 112.08 g/mol ), ESI-MS would be expected to show a prominent peak at m/z 113.09 . This technique is excellent for confirming the molecular weight with minimal fragmentation.
Electron Impact (EI): This is a high-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. The molecular ion peak (M⁺·) at m/z 112 would be observed. Key fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.
Predicted Fragmentation Pattern (EI): A primary fragmentation would be the cleavage of the bond between the carbonyl carbon and the oxadiazole ring:
Loss of the acetyl group (·CH₃CO): This would lead to the formation of a 1,2,4-oxadiazol-3-yl cation at m/z 69 .
Formation of the acetyl cation (CH₃CO⁺): This is a very stable acylium ion and would produce a strong peak at m/z 43 . This is often the base peak in the mass spectra of methyl ketones. libretexts.org
The fragmentation of the oxadiazole ring itself would lead to smaller fragments, but the peak at m/z 43 is expected to be the most significant clue to the ethanone substructure. libretexts.orglibretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound (EI mode)
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 112 | [C₄H₄N₂O₂]⁺· | Molecular Ion (M⁺·) |
| 69 | [C₂HN₂O]⁺ | Loss of ·CH₃CO from M⁺· |
| 43 | [CH₃CO]⁺ | Acetyl cation; likely base peak |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental composition, distinguishing between molecules that may have the same nominal mass (isobars).
In the characterization of oxadiazole derivatives, HRMS is routinely used to confirm the successful synthesis of the target molecule by comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed chemical formula. nih.govctu.edu.vn For instance, in the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives, HRMS analysis provides definitive confirmation of their structures. acs.orgacs.org The analysis is often performed using techniques like Electrospray Ionization (ESI), which is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺.
The table below illustrates representative HRMS data for related oxadiazole compounds, showcasing the high accuracy of the technique.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| 1-(4-Methoxyphenyl)-2-(5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one | C₂₈H₂₅N₅O₄S | 528.1676 | 528.10 | acs.org |
| 4-(2-(5-(2-(4-Morpholinophenyl)-1H-benzo[d]imidazol-6-yl-1,3,4-oxadiazol-2-yl)thio)acetyl)benzonitrile | C₂₈H₂₂N₆O₃S | 523.1523 | 523.10 | acs.org |
Note: The data presented are for structurally related compounds to illustrate the application of the technique.
This high level of mass accuracy provides strong evidence for the elemental composition, complementing data from other structural analysis methods like NMR and IR spectroscopy. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers a definitive, three-dimensional picture of a molecule's structure in the solid state. This technique is paramount for understanding stereochemistry, conformation, and intermolecular interactions.
To perform single-crystal X-ray analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern produced by the electrons in the crystal lattice is analyzed to generate a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined.
This analysis provides a wealth of information, including:
Bond Lengths and Angles: Precise measurements that confirm the covalent framework of the molecule.
Torsional Angles: Data that define the conformation of the molecule and the spatial relationship between different parts of the structure.
Planarity: Determination of whether rings or parts of the molecule are planar.
Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.
For example, X-ray crystallography has been used to confirm the structures of various 1,2,4-oxadiazole derivatives. beilstein-journals.orgnih.gov In a study of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, single-crystal X-ray analysis provided the definitive molecular structure, showing the arrangement of the tert-butyl group and the aniline (B41778) moiety relative to the central oxadiazole ring. beilstein-journals.orgnih.gov Similarly, the structures of energetic compounds containing the 1,2,4-oxadiazolone ring have been unequivocally determined by this method, revealing key structural parameters that influence their properties. rsc.org
The data obtained from these studies are critical for structure-activity relationship (SAR) analyses and for computational modeling studies. acs.org
Other Advanced Spectroscopic Methods
Beyond the core techniques of NMR, IR, and mass spectrometry, other spectroscopic methods can provide valuable insights into the electronic structure and properties of molecules like this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the nature of its conjugated systems.
For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy can identify characteristic π → π* and n → π* electronic transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are key parameters obtained from the spectrum.
In the study of various oxadiazole derivatives, UV-Vis spectroscopy is used as a standard characterization technique. nih.gov Furthermore, photophysical studies of fluorescent oxadiazole-based molecules use UV-Vis absorption spectra to understand the electronic ground state before investigating fluorescence emission. nih.gov For example, bola molecules containing oxadiazole and triazole rings exhibit intense absorption maxima around 300 nm. nih.gov This technique is also valuable for monitoring reactions and detecting the formation of chromophoric intermediates.
| Compound Class | Solvent | Absorption Maxima (λ_max) | Type of Transition | Reference |
| Azaheterocycle-based bolas with oxadiazole core | THF, CH₂Cl₂, DMSO, ACN, MeOH | ~300 nm | π → π* | nih.gov |
Note: The data presented are for structurally related compounds to illustrate the application of the technique.
Computational Chemistry and Mechanistic Investigations
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction pathway can be constructed.
The potential energy surface (PES) is a fundamental concept in chemical reactivity, representing the energy of a system as a function of its geometry. By scanning the PES, chemists can identify energy minima corresponding to stable species (reactants, intermediates, and products) and saddle points corresponding to transition states. researchgate.net
For the synthesis of 1,2,4-oxadiazoles, which often involves the cyclization of O-acylamidoxime intermediates, computational studies can be used to locate the transition state for the ring-closing step. researchgate.netchim.it This provides crucial information about the activation energy of the reaction, which determines its rate. For instance, a study on the 1,3-dipolar cycloaddition of nitrous oxide and acetylene (B1199291) to form an oxadiazole involved the calculation of the PES to understand the reaction dynamics. nih.gov
Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path follows the minimum energy path downhill from the transition state, connecting it to the preceding reactant (or intermediate) and the subsequent product (or intermediate). mdpi.com This confirms that the located transition state indeed connects the intended species on the reaction pathway.
IRC calculations would be essential in verifying the mechanism of formation for 1-(1,2,4-Oxadiazol-3-yl)ethanone, for instance, by confirming that the transition state for the cyclization of the corresponding O-acylamidoxime smoothly connects to both the open-chain precursor and the final 1,2,4-oxadiazole (B8745197) ring. mdpi.com While specific IRC studies for this exact molecule are not readily found, the methodology is standard in the computational investigation of heterocyclic ring formation. mdpi.com
Solvent Effects and Catalysis Modeling
Computational modeling plays a crucial role in understanding how reaction environments and catalysts influence the synthesis and reactivity of 1,2,4-oxadiazole systems. The choice of solvent can significantly impact reaction outcomes and yields. Studies on the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles have shown that aprotic solvents like DMF, THF, and acetone (B3395972) often result in excellent product yields, whereas unsuitable solvents include toluene (B28343) and water. mdpi.com
Catalysis modeling is frequently employed to optimize synthetic routes. For instance, the cyclization of O-acylamidoximes to form the 1,2,4-oxadiazole ring has been effectively catalyzed by tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) under mild conditions, using THF as a solvent. mdpi.comchim.it Similarly, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride has been identified as an efficient and mild catalyst for the synthesis of 1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Mechanistic studies, often supported by computational models, explore the role of the catalyst in facilitating key reaction steps, such as cyclodehydration. mdpi.com These computational approaches allow for the screening of various catalysts and solvents to predict the most favorable conditions for synthesizing derivatives related to this compound.
Theoretical Spectroscopic Predictions
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules like this compound.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical predictions using methods like Density Functional Theory (DFT) and machine learning models can accurately forecast ¹H and ¹³C NMR chemical shifts. arxiv.orgnih.gov These predictions are vital for validating molecular structures by comparing them against experimental data. arxiv.org For the 1,3,4-oxadiazole (B1194373) scaffold, which is structurally related to the 1,2,4-isomer, DFT calculations have been used to confirm the structures of newly synthesized derivatives. nih.govnih.gov For instance, in studies of various 1,3,4-oxadiazole derivatives, the characteristic carbons of the oxadiazole ring are typically predicted and observed between 157 and 160 ppm. mdpi.com Machine learning models have demonstrated high accuracy, with Mean Absolute Errors (MAEs) as low as 0.165 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts in complex molecules. arxiv.org
Table 1: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted 1,3,4-Oxadiazole Derivative (Note: Data is illustrative of the method, based on findings for related structures)
| Atom/Group | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Oxadiazole C2 | 159.5 | 160.1 |
| Oxadiazole C5 | 157.8 | 158.5 |
| Acetamide -CH₃ | 22.1 | 21.5 |
| Carbonyl C=O | 168.9 | 169.4 |
| Aromatic C | 125-135 | 126-134 |
| This table is a representative example based on data reported for similar heterocyclic systems. mdpi.comacs.org |
Vibrational Frequency Calculations for IR Band Assignment
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are routinely used to compute harmonic vibrational frequencies, which, after appropriate scaling, show excellent agreement with experimental IR spectra. researchgate.netajchem-a.com This computational approach allows for a definitive assignment of observed absorption bands to specific molecular vibrations, such as C=N, C-O, and C-C stretching or bending modes. ajchem-a.comtandfonline.com
For example, in a theoretical study of 5-phenyl-1,3,4-oxadiazole-2-thiol, DFT calculations at the B3LYP/6-311++G** level were used to assign the bands in its IR spectrum. tandfonline.com The calculations helped to identify the characteristic deformations of the oxadiazole ring and distinguish them from vibrations of other functional groups. tandfonline.com Such calculations can predict the IR spectrum of this compound, aiding in its structural confirmation.
Table 2: Example of Calculated vs. Experimental IR Frequencies for a Phenyl-Substituted 1,3,4-Oxadiazole (Note: Data is illustrative of the method, based on findings for related structures)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C=N Stretch | 1584 | 1602 |
| C=N/C=C Mixed Stretch | 1560 | 1546 |
| C-O Stretch | 1233 | 1226 |
| Ring Deformation | 992 | 966 |
| This table is a representative example based on data reported for similar heterocyclic systems. ajchem-a.comtandfonline.com |
Molecular Simulations for Conformational and Dynamic Studies
Molecular Dynamics Simulations of Oxadiazole Systems
Molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. These simulations are particularly useful for understanding how 1,2,4-oxadiazole-containing compounds behave in a biological environment, such as in solution or when bound to a protein. mdpi.comtandfonline.com MD studies can reveal the stability of a ligand-protein complex by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. tandfonline.com For instance, MD simulations of 1,2,4-oxadiazole derivatives targeting the EGFR kinase showed that the most active compounds formed stable hydrogen bonds and maintained a stable conformation within the binding site over the simulation period. tandfonline.com Similar simulations on oxadiazole derivatives targeting the SARS-CoV-2 protein TMPRSS2 have also been used to confirm the structural stability of the ligand-protein complex. sciprofiles.com
In Silico Assessment of Molecular Interactions
In silico techniques, especially molecular docking, are widely used to predict and analyze the interactions between a small molecule and a biological target, typically a protein. nih.govmdpi.com This method computationally places the ligand (e.g., a 1,2,4-oxadiazole derivative) into the binding site of a receptor and scores the potential binding modes based on energy and complementarity. mdpi.comnih.gov These studies are critical in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Numerous studies have employed molecular docking to investigate the interactions of 1,2,4-oxadiazole derivatives with various biological targets. mdpi.comnih.govnih.govdergipark.org.tr For example, docking studies of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives identified key hydrogen bonding and hydrophobic interactions with the VEGFR-2 enzyme, explaining their anticancer activity. nih.gov Similarly, docking of 1,2,4-oxadiazole derivatives into the active site of the Leishmania infantum CYP51 enzyme revealed a high binding affinity, suggesting a potential mechanism for their antileishmanial effects. mdpi.comnih.gov These computational assessments provide detailed 3D models of the molecular interactions, guiding the rational design of more potent and selective compounds. nih.govmdpi.com
Table 3: Example of Molecular Docking Results for 1,2,4-Oxadiazole Derivatives Against Various Protein Targets (Note: Data is illustrative of the method, based on findings for various related structures)
| Compound Series | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Oxadiazole-5-Fluorouracil nih.gov | VEGFR-2 | -7.5 to -9.2 | Cys919, Asp1046 |
| Oxadiazole-Pyrrolopyridazinone nih.gov | COX-2 | -10.1 to -11.5 | Tyr355, Phe518, Arg513 |
| Phidianidine Derivatives chim.it | Acetylcholinesterase | -8.5 to -10.3 | Trp84, Tyr334 |
| Oxadiazole-Chromone researchgate.net | 5HT1A Receptor | -7.2 to -7.6 | Asp116, Tyr390 |
| This table compiles representative data from multiple sources to illustrate the application of molecular docking to oxadiazole derivatives. |
Molecular Docking with Receptor Models
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves placing a candidate compound (ligand) into the binding site of a target protein (receptor). Studies on various derivatives containing the 1,2,4-oxadiazole core have utilized this approach to elucidate potential mechanisms of action and identify key binding interactions.
Researchers have explored the interaction of these derivatives with several important protein targets implicated in diseases like cancer.
Epidermal Growth Factor Receptor (EGFR): A series of novel 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were designed and docked against the EGFR wild-type (EGFRWT) protein. nih.govnih.govrsc.org The goal was to identify potent EGFR inhibitors for anticancer therapy. nih.govrsc.org The docking studies revealed that the synthesized ligands form stabilizing hydrogen bonds, as well as electrostatic, polar, and hydrophobic interactions within the EGFR binding site. nih.gov One of the most promising compounds from this series, compound 30a , was noted for its potent cytotoxicity and significant inhibition of EGFR autophosphorylation in HEPG2 cells. nih.govrsc.org The docking model was validated by redocking the known inhibitor erlotinib (B232), which showed a root mean square deviation (RMSD) of 0.96 Å, indicating a correct docking protocol. nih.gov
Human VEGFR-2 Enzyme: In another study, 1,2,4-oxadiazole derivatives linked to 5-fluorouracil were docked against the Human Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis (PDB ID: 1YWN). nih.gov This investigation aimed to develop new anticancer agents, and the docking studies were performed to understand the binding modes of the most potent compounds in the series. nih.gov
Androgen Receptor: A series of 3-phenyl-5-styryl-1,2,4-oxadiazole derivatives were designed and evaluated as potential agents against prostate cancer. nih.gov Docking studies were conducted to analyze the interaction patterns of these non-steroidal compounds within the active site of the androgen receptor. nih.gov
Other Receptors: The versatility of the 1,2,4-oxadiazole scaffold is further demonstrated by its investigation against other targets. Derivatives have been studied for their potential against Leishmania infantum, the causative agent of visceral leishmaniasis, through docking with its target proteins. mdpi.com Additionally, structurally related 1,3,4-oxadiazole derivatives have been docked with E. coli DNA gyrase (PDB: 6rks) to investigate their potential as antimicrobial agents. mdpi.com
| 1,2,4-Oxadiazole Derivative Series | Receptor Model | PDB ID | Therapeutic Target Area | Reference |
|---|---|---|---|---|
| 3-(4-(4-(1,3,4-Oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | Epidermal Growth Factor Receptor (EGFRWT) | Not specified in results | Anticancer | nih.govnih.govrsc.org |
| 1,2,4-Oxadiazole linked 5-Fluorouracil derivatives | Human Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | 1YWN | Anticancer | nih.gov |
| 3-Phenyl-5-styryl-1,2,4-oxadiazole derivatives | Androgen Receptor | Not specified in results | Anticancer (Prostate) | nih.gov |
| Novel 1,2,4-oxadiazole derivatives (Ox1–Ox7) | Leishmania infantum target proteins | Not specified in results | Antileishmanial | mdpi.com |
Ligand Efficiency and Binding Affinity Prediction
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. In computational studies, this is often predicted and represented as a docking score, typically in units of kcal/mol. A more negative score generally indicates a stronger predicted binding affinity.
For the 1,2,4-oxadiazole derivatives targeting the EGFR receptor, the known co-crystal ligand erlotinib was used as a reference, showing a binding affinity of -9.68 kcal/mol. nih.gov In a different study on related 1,3,4-oxadiazole derivatives targeting E. coli DNA gyrase, ketone-substituted compounds demonstrated good predicted binding affinities, with docking scores ranging from -8 to -9 kcal/mol. mdpi.com
Ligand Efficiency (LE) is a metric used to evaluate the quality of a compound by relating its binding affinity to its size (number of non-hydrogen atoms, or heavy atom count, HAC). rgdscience.com It is a measure of the average binding energy per atom. The formula is often expressed as:
LE = -ΔG / HAC (where ΔG is the Gibbs free energy of binding, often estimated from pIC50 or pKi values)
A commonly used rule of thumb suggests that a promising lead compound should have an LE value of 0.3 or greater. rgdscience.com This metric helps medicinal chemists to optimize compounds by increasing binding affinity without disproportionately increasing molecular size, which can negatively impact properties like solubility and oral bioavailability. rgdscience.com While specific LE values were not reported for the 1,2,4-oxadiazole derivatives in the provided research, the docking scores provide a foundational prediction of their binding potential. For instance, achieving a high binding affinity with a smaller molecule (higher LE) is generally preferred during lead optimization. rgdscience.com
| Derivative/Compound Series | Target Receptor | Predicted Binding Affinity (Docking Score, kcal/mol) | Reference |
|---|---|---|---|
| Erlotinib (Reference Ligand) | EGFR Tyrosine Kinase | -9.68 | nih.gov |
| Ketone-substituted 1,3,4-oxadiazole derivatives | E. coli DNA gyrase | -8 to -9 | mdpi.com |
Catalysis in the Synthesis and Transformation of 1 1,2,4 Oxadiazol 3 Yl Ethanone and Its Derivatives
Homogeneous Catalysis in Oxadiazole Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the synthesis of 1,2,4-oxadiazoles. This approach often involves transition metal complexes and organocatalysts that can activate substrates and facilitate key bond-forming steps under mild conditions.
Transition metals are pivotal in activating nitriles, a key component in many 1,2,4-oxadiazole (B8745197) syntheses. Platinum(IV) complexes, for instance, have been shown to significantly activate the C≡N triple bond of organonitriles for 1,3-dipolar cycloaddition with nitrile oxides. nih.gov This activation facilitates the formation of the 1,2,4-oxadiazole ring under mild conditions, even with less reactive nitriles like acetonitrile (B52724) and propionitrile. nih.gov The resulting (1,2,4-oxadiazole)platinum(IV) complexes can then be treated to liberate the free heterocycle, providing an alternative route to this important class of compounds. nih.gov
Copper catalysts have also been employed in the one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine (B1172632), a reaction pathway that shares mechanistic similarities with 1,2,4-oxadiazole formation. While not directly forming the oxadiazole, this highlights the potential of copper in activating nitrile-based transformations.
A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) has proven to be an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. acs.orgorganic-chemistry.org This dual-catalyst system demonstrates superior activity, achieving high yields in relatively short reaction times. organic-chemistry.org The proposed mechanism involves the Lewis acid (ZnCl2) activating the amidoxime (B1450833), facilitating the formation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with the nitrile. organic-chemistry.org
Table 1: Comparison of Homogeneous Catalytic Systems for 1,2,4-Oxadiazole Synthesis
| Catalyst System | Reactants | Key Advantages | Ref. |
| Platinum(IV) complexes | Organonitriles, Nitrile oxides | Activation of unreactive nitriles, mild conditions. | nih.gov |
| PTSA/ZnCl2 | Amidoximes, Organic nitriles | High yields, mild conditions, cost-effective co-catalyst. | acs.orgorganic-chemistry.org |
Click on a catalyst system for more details.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for heterocycle synthesis. While direct examples of benzyl (B1604629) thiol catalysis for 1-(1,2,4-oxadiazol-3-yl)ethanone are not prevalent, related studies show the utility of thiols in facilitating key steps. For instance, in some 1,2,4-oxadiazole syntheses, thiol substrates have been shown to facilitate the dehydroaromatization step, a crucial part of the cyclization process. researchgate.net This suggests the potential for organocatalysts like benzyl thiols to act as proton-transfer agents or to activate substrates through transient covalent bonding.
Heterogeneous Catalysis for Sustainable Processes
Heterogeneous catalysts, which exist in a different phase from the reactants, are attractive for their ease of separation and potential for recycling, contributing to more sustainable chemical processes.
Graphene oxide (GO) and its composites have emerged as effective heterogeneous catalysts in organic synthesis. rsc.orgnih.govrsc.org A notable example is the use of manganese dioxide nanoparticles supported on graphene oxide (MnO2@GO) as a stable and efficient nanocatalyst for the synthesis of 1,2,4-oxadiazoles from amidoximes and aldehydes. researchgate.net The GO support provides a large surface area and contains oxygenated functional groups that contribute to its catalytic activity. rsc.orgnih.gov In this system, GO can act as both a solid acid catalyst and an oxidizing agent. rsc.orgnih.gov The proposed mechanism involves the formation of an intermediate from the aldehyde and amidoxime, which is then oxidized and cyclized on the surface of the MnO2@GO catalyst. researchgate.net
Table 2: Performance of Graphene Oxide-Based Catalysts in 1,2,4-Oxadiazole Synthesis
| Catalyst | Reactants | Key Features | Ref. |
| MnO2@GO | Amidoximes, Aldehydes | Stable, reusable, heterogeneous nanocatalyst. | researchgate.net |
| Graphene Oxide (GO) | Amidoximes, Aldehydes | Metal-free, dual-role as oxidizing agent and acid catalyst. | rsc.orgnih.gov |
Click on a catalyst for more details.
Advanced Catalytic Methods
Emerging catalytic technologies are being explored to drive the synthesis of 1,2,4-oxadiazoles under even milder and more environmentally friendly conditions.
Photocatalysis utilizes light to generate reactive species that can initiate chemical transformations. The synthesis of 1,2,4-oxadiazoles has been achieved using visible-light photocatalysis. researchgate.net For instance, an organic dye photoredox catalyst can facilitate the formal [3+2]-cycloaddition reaction of 2H-azirines with nitrosoarenes to produce 1,2,4-oxadiazole derivatives. researchgate.net Another approach involves the use of potassium poly(heptazine imide) (K-PHI), a transition-metal-free solid-state triplet sensitizer, for the photocatalytic synthesis of 1,2,4-oxadiazoles from oximes and nitriles under blue light irradiation. researchgate.net
Electrocatalysis offers another green alternative by using electrical potential to drive reactions. An efficient electrochemical method has been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes. rsc.org This process involves the anodic oxidation of the amidoxime to generate an iminoxy radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) and subsequent intramolecular cyclization. rsc.org This method is praised for its simple operation, mild conditions, and broad substrate scope. rsc.org
Table 3: Summary of Advanced Catalytic Methods for 1,2,4-Oxadiazole Synthesis
| Method | Catalyst/Mediator | Key Transformation | Ref. |
| Photocatalysis | Organic dye photoredox catalyst | [3+2]-cycloaddition of 2H-azirines and nitrosoarenes | researchgate.net |
| Photocatalysis | Potassium poly(heptazine imide) (K-PHI) | Reaction of oximes and nitriles | researchgate.net |
| Electrocatalysis | Anodic oxidation | Dehydrogenative cyclization of N-benzyl amidoximes | rsc.org |
Click on a method for more details.
Functionalization, Derivatization, and Hybrid Systems of the 1,2,4 Oxadiazole Scaffold
Regioselective Functionalization at Ring Positions (e.g., C3, C5)
The most common and versatile approach to the synthesis of 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime, which is typically formed from the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. nih.govacs.org This method inherently allows for regioselective functionalization, as the substituents at the C3 and C5 positions are determined by the choice of the starting amidoxime and the acylating agent, respectively.
A variety of methods have been developed to achieve the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, often with high yields and under mild conditions. One-pot syntheses are particularly attractive for their efficiency. For instance, 3,5-disubstituted 1,2,4-oxadiazoles can be prepared at room temperature from amidoximes and carboxylic acid esters in a superbasic medium of NaOH/DMSO. nih.gov Another one-pot procedure utilizes the Vilsmeier reagent to activate carboxylic acids for reaction with amidoximes, resulting in good to excellent yields. nih.gov Furthermore, the reaction of gem-dibromomethylarenes with amidoximes provides an efficient route to 3,5-diarylsubstituted-1,2,4-oxadiazoles. nih.gov
Alternative strategies for regioselective functionalization include:
Tandem Reactions: A novel method involves the tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). nih.gov
Metal-Catalyzed Cycloaddition: A metal-catalyzed [2+3]-cycloaddition of a silyl (B83357) nitronate with a nitrile, followed by elimination, yields 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov
Oxidative Cyclization: N-benzyl amidoximes can be converted to 3,5-disubstituted 1,2,4-oxadiazoles through an electro-oxidation method. nih.gov
The functionalization is not limited to carbon-based substituents. For example, 5-dialkylamino-1,2,4-oxadiazoles can be synthesized through a Ph3P-I2 mediated amination of 1,2,4-oxadiazol-5(4H)-ones with tertiary amines. organic-chemistry.org
Table 1: Selected Methods for Regioselective Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
| Method | Starting Materials | Reagents/Conditions | Key Features |
| One-pot from Amidoximes and Esters | Amidoximes, Carboxylic acid esters | NaOH/DMSO, Room Temperature | Simple purification, Moderate to long reaction times. nih.gov |
| One-pot with Vilsmeier Reagent | Amidoximes, Carboxylic acids | Vilsmeier reagent | Good to excellent yields, Simple purification. nih.gov |
| From gem-dibromomethylarenes | gem-dibromomethylarenes, Amidoximes | - | Excellent yields, Long reaction time. nih.gov |
| Tandem Reaction | Nitroalkenes, Arenes, Nitriles | TfOH | Excellent yields, Short reaction time, Requires resistant starting materials. nih.gov |
| Metal-Catalyzed [2+3]-Cycloaddition | Silyl nitronates, Nitriles | AgOTf | Novel pathway to 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov |
Strategic Incorporation of Other Heterocyclic Moieties
The fusion of the 1,2,4-oxadiazole (B8745197) ring with other heterocyclic systems, or its incorporation into larger molecules as part of a hybrid structure, is a widely used strategy in drug discovery to create novel compounds with enhanced or multi-target biological activities.
Fused Ring Systems and Annulated Derivatives
The creation of fused ring systems involving the 1,2,4-oxadiazole moiety can lead to novel chemical entities with interesting properties. For example, a nih.govnih.govnih.govtriazolo[1,5-d] nih.govnih.govnih.govoxadiazole ring system has been synthesized and explored for its potential as an energetic material. bit.edu.cn Another example involves the combination of furoxan and 1,2,4-oxadiazole backbones to generate high-performance energetic materials. nih.gov These fused systems often exhibit high densities and good thermal stability.
Oxadiazole-Containing Hybrid Compounds (e.g., with quinoline (B57606), pyrazole (B372694), furan (B31954), triazole, imidazole)
The synthesis of hybrid molecules containing a 1,2,4-oxadiazole ring linked to another heterocyclic moiety is a common strategy to enhance biological activity. Some examples include:
Quinoline: Hybrid molecules combining 1,2,4-oxadiazole and quinoline scaffolds have been designed as potent antitubercular agents. chim.it More recently, 1,2,4-oxadiazole/quinazoline-4-one hybrids have been developed as antiproliferative multitargeted inhibitors, showing activity against EGFR and BRAFV600E. nih.govnih.govresearchgate.net
Pyrazole: Pyrazole-linked 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. tandfonline.comresearchgate.net These hybrids have shown promising results against both Gram-positive and Gram-negative bacteria. tandfonline.com Additionally, pyrazole and 1,3,4-oxadiazole (B1194373) hybrids have been investigated as antitubercular agents. acs.org
Furan: While specific examples with furan were not prominent in the provided context, the general principles of creating hybrid molecules apply. The furoxan (1,2,5-oxadiazole-N-oxide) ring, a furan-related heterocycle, has been combined with 1,2,4-oxadiazole to create energetic materials. nih.gov
Triazole: The combination of 1,2,4-oxadiazole and 1,2,4-triazole (B32235) moieties has been explored in the high-throughput synthesis of small-molecule libraries in continuous flow reactors. rsc.org Hybrid molecules containing both 1,2,4-triazole and 1,3,4-oxadiazole have shown antibacterial and antiparasitic effects. nih.gov
Imidazole: Imidazole-1,2,4-oxadiazole-piperazine hybrids have been synthesized and shown to possess potent anticancer activity against a range of cancer cell lines. nih.gov Furthermore, 1,2,4-oxadiazole/2-imidazoline hybrids have been developed as multi-target-directed compounds for treating infectious diseases and cancer. nih.govmdpi.com The replacement of an amide linker with a 1,2,4-oxadiazole ring in these hybrids was found to increase resistance to hydrolysis. mdpi.com
Table 2: Examples of 1,2,4-Oxadiazole Hybrid Compounds and Their Applications
| Hybrid System | Linked Heterocycle | Application/Activity |
| Quinoline Hybrid | Quinoline/Quinazolinone | Antitubercular, Anticancer (EGFR/BRAFV600E inhibitors). chim.itnih.govnih.govresearchgate.net |
| Pyrazole Hybrid | Pyrazole | Antimicrobial, Antitubercular. tandfonline.comresearchgate.netacs.org |
| Furoxan Hybrid | Furoxan | Energetic Materials. nih.gov |
| Triazole Hybrid | 1,2,4-Triazole/1,3,4-Oxadiazole | Antibacterial, Antiparasitic. rsc.orgnih.gov |
| Imidazole Hybrid | Imidazole/Imidazoline | Anticancer, Antimicrobial. nih.govnih.govmdpi.com |
Exploring Diverse Substituent Effects on Reactivity and Structure
For instance, in the synthesis of 1,2,4-oxadiazole-fused derivatives, the introduction of an EWG on the 5-aryl substituent was found to increase antitumor activity. nih.gov Conversely, the replacement of EDG or EWG with halogen atoms in the phenyl ring of certain 1,2,4-oxadiazole derivatives led to a drastic decrease in biological activity. nih.gov
The reactivity of the 1,2,4-oxadiazole ring itself is characterized by the nucleophilic nature of the N(4) atom and the electrophilic character of the carbon atoms. The ring has a low level of aromaticity, and the O-N bond is susceptible to cleavage, leading to various thermal or photochemical rearrangements. chim.it One of the most studied transformations is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution where a nucleophilic atom in the side chain attacks the N(2) atom of the oxadiazole ring. chim.it This rearrangement can lead to the formation of other heterocyclic systems like 1,2,3-triazoles, 1,2,4-triazoles, and imidazoles, depending on the nature of the side chain. chim.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
